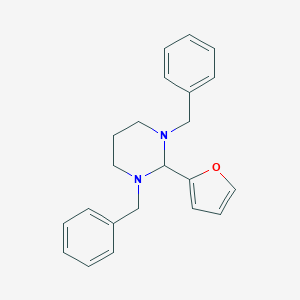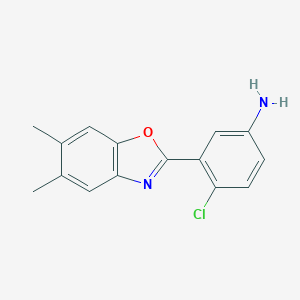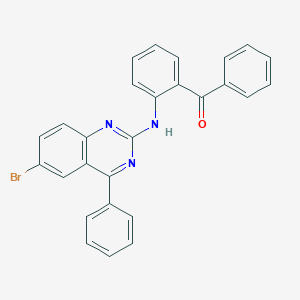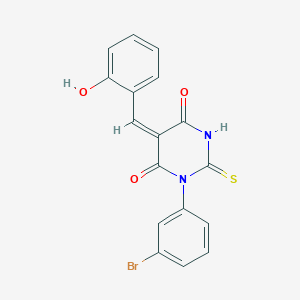
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is a heterocyclic compound that features a furan ring fused with a hexahydro-pyrimidine ring, substituted with two benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of a furan derivative, a diamine, and an aldehyde under specific conditions. For example, the reaction of furan-2-carbaldehyde, benzylamine, and cyclohexane-1,3-dione in the presence of an ionic liquid medium at 75-80°C for 110-120 minutes can yield the desired product .
Industrial Production Methods
The use of ionic liquids as solvents is particularly advantageous due to their negligible vapor pressure and thermal stability .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hexahydro-pyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydropyrimidines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is unique due to its combination of a furan ring and a hexahydro-pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H24N2O |
|---|---|
Peso molecular |
332.4g/mol |
Nombre IUPAC |
1,3-dibenzyl-2-(furan-2-yl)-1,3-diazinane |
InChI |
InChI=1S/C22H24N2O/c1-3-9-19(10-4-1)17-23-14-8-15-24(18-20-11-5-2-6-12-20)22(23)21-13-7-16-25-21/h1-7,9-13,16,22H,8,14-15,17-18H2 |
Clave InChI |
JLJYHGZMSNLARY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-butoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408968.png)
![5-[2-(2-Hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B408969.png)
![2-chloro-4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408970.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)

![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)-4-oxobutanamide](/img/structure/B408978.png)

![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 4-nitrobenzoate](/img/structure/B408983.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-bromophenyl)-4-oxobutanamide](/img/structure/B408984.png)

![(5E)-1-(3-ethoxyphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B408988.png)

![(5E)-1-(3-bromophenyl)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408992.png)
